molecular formula C14H10FNO3 B2747900 3-(4-Fluorobenzamido)benzoic acid CAS No. 331973-10-5

3-(4-Fluorobenzamido)benzoic acid

Cat. No.: B2747900
CAS No.: 331973-10-5
M. Wt: 259.236
InChI Key: RQZOSWYDLJDFRS-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzamido)benzoic acid is a fluorinated organic compound with the molecular formula C14H10FNO3 and a molecular weight of 259.23 g/mol . Its structure features a benzoic acid group linked via an amide bond to a 4-fluorobenzoyl moiety. Key chemical identifiers include the SMILES notation C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)O and the InChIKey RQZOSWYDLJDFRS-UHFFFAOYSA-N . As a fluorinated benzoic acid derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is part of a class of molecules studied for their potential as intermediates in the development of radiopharmaceuticals. Specifically, structurally related compounds, such as N - [2-(4-[18F]fluorobenzamido)ethyl]maleimide ([18F]FBEM), are utilized as prosthetic groups for the site-specific fluorine-18 radiolabeling of peptides, proteins, and other biologics, enabling positron emission tomography (PET) imaging studies . Researchers may employ this compound to explore novel synthetic pathways or as a precursor for developing new molecular probes. For Research Use Only. Not for use in humans, diagnostics, or therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZOSWYDLJDFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Informatic Approaches for 3 4 Fluorobenzamido Benzoic Acid

Established Synthetic Pathways for 3-(4-Fluorobenzamido)benzoic Acid

The primary and most well-established synthetic route to this compound is through the acylation of 3-aminobenzoic acid with an activated derivative of 4-fluorobenzoic acid. This reaction, a variation of the Schotten-Baumann reaction, forms the central amide bond connecting the two aromatic rings. The most common method involves the reaction of 3-aminobenzoic acid with 4-fluorobenzoyl chloride.

Investigation of Precursor Availability and Optimization of Reaction Conditions

The feasibility of any synthesis is fundamentally tied to the accessibility of its starting materials. For this compound, the key precursors are readily available.

3-Aminobenzoic Acid: This is a standard commercial chemical, available from numerous suppliers in various quantities and purities. fishersci.com

4-Fluorobenzoic Acid and its derivatives: 4-Fluorobenzoic acid is a widely available and relatively inexpensive starting material. wikipedia.orgchemicalbook.com For the acylation reaction, it is typically converted into a more reactive acyl halide, most commonly 4-fluorobenzoyl chloride. This activation can be achieved by treatment with reagents such as thionyl chloride or oxalyl chloride. google.com 4-Fluorobenzoyl chloride is also commercially available from several chemical suppliers. buyersguidechem.com

Optimization of the reaction conditions is crucial for maximizing yield and purity. The reaction is typically performed in an inert solvent, with a base to neutralize the hydrochloric acid byproduct generated from the reaction with the acyl chloride.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

Parameter Options Rationale
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), Cyrene™ Inert solvents that dissolve the reactants are preferred. Cyrene™ is a bio-based alternative. nih.govrsc.org
Base Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃), Pyridine Acts as an acid scavenger to drive the reaction to completion. nih.govrsc.org
Temperature 0°C to Room Temperature The reaction is often started at a lower temperature to control the initial exothermic reaction, then allowed to warm to room temperature. rsc.org

| Activation | Thionyl Chloride, Oxalyl Chloride, Coupling Agents (e.g., DCC, EDC) | Converts the carboxylic acid to a more reactive species (acid chloride) or activates it in situ. google.comthieme-connect.com |

An alternative to the acid chloride route is the direct coupling of 3-aminobenzoic acid and 4-fluorobenzoic acid using a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Analysis of Reaction Efficiency and Scalability in Laboratory Synthesis

The synthesis of benzanilide (B160483) derivatives via acylation is generally efficient and high-yielding. For the analogous reaction to produce 4-(4-fluorobenzamido)benzoic acid, a yield of 80% has been reported. nih.gov Similarly, the reaction of 3-fluorobenzoyl chloride with aniline (B41778) has been shown to produce the corresponding amide in 75-76% yield. rsc.org It is reasonable to expect a comparable yield for the synthesis of this compound.

The scalability of this synthesis is considered high. The reaction components are relatively inexpensive, the conditions are standard for laboratory and industrial settings, and the purification procedure is straightforward. Workup typically involves an aqueous wash to remove the base and its salt, followed by recrystallization of the crude product from a suitable solvent like ethanol (B145695) to achieve high purity. These are all unit operations that are readily scaled from the laboratory bench to pilot plant and beyond.

Development of Novel Synthetic Routes and Integration of Sustainable Chemical Principles

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for amide bond formation that avoid the use of stoichiometric activating agents and hazardous solvents. These novel routes are directly applicable to the synthesis of this compound.

An ideal synthesis would involve the direct catalytic condensation of 3-aminobenzoic acid and 4-fluorobenzoic acid, releasing only water as a byproduct. mdpi.com Several promising approaches have emerged:

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This method offers high conversion rates and yields without requiring extensive purification. nih.gov

Heterogeneous Catalysis: Activated silica (B1680970) has been employed as a catalyst for the direct formation of amide bonds, offering the advantage of easy catalyst removal through filtration. whiterose.ac.uk

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) can dramatically shorten reaction times for direct amidation, often under solvent-free conditions. mdpi.com

Alternative Catalytic Systems: Other methods being explored include the use of reusable Brønsted acidic ionic liquids researchgate.net and electrochemical N-acylation, which can be performed in water at room temperature. rsc.org

These sustainable methods reduce waste, improve atom economy, and often use less hazardous materials compared to traditional pathways, representing the future of synthesizing compounds like this compound.

Chemo-Informatic Assessment of Synthetic Accessibility and Chemical Space Exploration

Chemo-informatics provides powerful tools for evaluating the properties of a molecule before it is even synthesized.

The synthetic accessibility of a molecule can be quantified using computational scores. The most common is the Synthetic Accessibility Score (SAscore), which evaluates the ease of synthesis based on two main factors: fragment contributions and molecular complexity. researchgate.net

Fragment Score: This is based on the statistical frequency of different molecular fragments (analyzed using ECFP4 fingerprints) found within a large database of known molecules, such as PubChem. nih.gov Fragments that appear frequently are considered easy to obtain, contributing favorably to the score.

Complexity Penalty: This part of the score penalizes features that make a molecule more difficult to synthesize, such as having many stereocenters, large rings, or non-standard ring fusions. oup.com

The SAscore ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net For this compound, the score would be expected to be low (favorable). The molecule is composed of two very common fragments, a fluorophenyl group and an aminobenzoic acid group, linked by a standard amide bond. It has no stereocenters or complex ring systems. Other scores, such as the SCScore, which correlates to the predicted number of reaction steps, would also likely rate this molecule as simple to produce. nih.gov

Chemical space exploration involves analyzing the physicochemical properties of a molecule and comparing them to other known compounds, particularly drugs. This helps to understand the molecule's potential characteristics and its relationship to other structures. Key properties are calculated computationally.

Table 2: Predicted Physicochemical Properties for this compound

Property Description Predicted Value
Molecular Weight (MW) The mass of one mole of the compound. 259.23 g/mol
cLogP The calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity. 3.1 - 3.4
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, an indicator of membrane permeability. 75.48 Ų
Hydrogen Bond Donors Number of N-H or O-H bonds. 2
Hydrogen Bond Acceptors Number of N or O atoms. 4

| Rotatable Bonds | Number of bonds that allow free rotation, a measure of conformational flexibility. | 3 |

Exploring the chemical space around this compound would involve searching chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds. nih.govchemdiv.com This can reveal known biological activities of related structures, identify potential off-target effects, and provide ideas for the synthesis of new analogs by modifying the core structure.

Molecular Design Strategies and Structural Elucidation of Analogs of 3 4 Fluorobenzamido Benzoic Acid

Rational Design Principles for Derivatization from the 3-(4-Fluorobenzamido)benzoic Acid Core

Rational drug design is a cornerstone of modern medicinal chemistry, guiding the modification of lead compounds to optimize their biological activity. For the this compound core, several key derivatization strategies are employed.

Systematic Modification of the 4-Fluorophenyl Moiety for Structure-Activity Relationship (SAR) Studies

The 4-fluorophenyl group is a critical component of the this compound scaffold, and its systematic modification is a key strategy in structure-activity relationship (SAR) studies. The introduction of a fluorine atom can significantly alter a molecule's properties due to its high electronegativity and relatively small size. u-tokyo.ac.jp This can lead to enhanced binding affinity, improved metabolic stability, and better pharmacokinetic profiles. nih.govmdpi.com

SAR studies on related compounds have shown that the position and nature of substituents on the phenyl ring can dramatically impact biological activity. For example, in a series of 2-phenoxybenzamides, the 4-fluorophenoxy substituent was generally found to be advantageous for activity. mdpi.com Modifications can include altering the position of the fluorine atom or replacing it with other halogens like chlorine or bromine to modulate lipophilicity and electronic properties. nih.gov The introduction of electron-donating or electron-withdrawing groups can also influence the compound's interaction with its biological target. mdpi.com

Table 1: Modifications of the 4-Fluorophenyl Moiety and Their Rationale

ModificationRationalePotential Effect
Positional Isomers of Fluorine To probe the electronic and steric requirements of the binding pocket.Altered binding affinity and selectivity.
Replacement with other Halogens (Cl, Br) To investigate the effect of halogen size and electronegativity on activity. nih.govModified lipophilicity and pharmacokinetic properties. nih.gov
Introduction of Electron-Donating Groups (e.g., -OCH3) To increase electron density in the phenyl ring. mdpi.comEnhanced hydrogen bonding capabilities and altered electronic interactions.
Introduction of Electron-Withdrawing Groups (e.g., -CF3) To decrease electron density and potentially increase metabolic stability. mdpi.comImproved metabolic stability and altered binding interactions.

Diversification at the Benzoic Acid Substituent Position for Enhanced Interaction Profiles

The benzoic acid portion of the molecule offers numerous opportunities for diversification to enhance interactions with biological targets. The carboxylic acid group itself is a key pharmacophoric feature, capable of forming strong hydrogen bonds with residues like arginine in protein binding sites. nih.gov

Strategies for diversification include altering the substitution pattern on the benzoic acid ring. For instance, studies on 2,5-substituted benzoic acid derivatives have demonstrated that the nature and size of substituents can influence the binding mode and occupancy of hydrophobic pockets in target proteins. nih.gov Furthermore, replacing the carboxylic acid with bioisosteres such as tetrazoles or other acidic heterocycles can modulate acidity and lipophilicity, which in turn affects membrane permeability and oral bioavailability. drughunter.com

Table 2: Diversification Strategies for the Benzoic Acid Moiety

ModificationRationalePotential Effect
Introduction of Additional Substituents To explore new binding interactions and improve potency. nih.govuef.fiEnhanced binding affinity and selectivity. nih.gov
Bioisosteric Replacement of Carboxylic Acid To improve pharmacokinetic properties like oral absorption. drughunter.comModulated acidity, lipophilicity, and metabolic stability. drughunter.com
Esterification To create prodrugs that may have better cell permeability. nih.govImproved oral bioavailability, with the ester being hydrolyzed in vivo to the active acid. nih.gov
Positional Relocation of the Carboxylic Acid Group To optimize the geometry of interaction with the target.Altered binding mode and potency.

Bioisosteric Replacements and Linker Modifications of the Amide Bond

The amide bond, while crucial for the structural integrity of many bioactive molecules, can be susceptible to enzymatic degradation. nih.gov Bioisosteric replacement of the amide bond is a well-established strategy to improve metabolic stability and other pharmacokinetic properties. researchgate.nethyphadiscovery.com

Common amide bioisosteres include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. u-tokyo.ac.jpnih.gov These rings can mimic the planar geometry and hydrogen bonding characteristics of the amide group while being more resistant to hydrolysis. drughunter.comnih.gov For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) has been shown to maintain or even slightly improve potency while increasing in vitro metabolic stability. nih.gov Other modifications can involve altering the linker itself, for instance, by creating a reversed amide or a thioamide, to fine-tune the electronic and conformational properties of the molecule. u-tokyo.ac.jphyphadiscovery.com

Table 3: Bioisosteric Replacements for the Amide Linker

BioisostereKey FeaturesPotential Advantages
1,2,4-Oxadiazole Planar, can mimic dipole moment, metabolically stable. nih.govImproved metabolic stability and membrane permeability. nih.gov
1,3,4-Oxadiazole Similar to 1,2,4-oxadiazole in mimicking amide properties. nih.govEnhanced metabolic stability. hyphadiscovery.com
1,2,3-Triazole Excellent alternative to amide bonds, can mimic hydrogen bond donor/acceptor properties. drughunter.comhyphadiscovery.comIncreased metabolic stability and can improve pharmacokinetic profiles. drughunter.com
Thioamide Longer C=S bond, stronger hydrogen bond donor properties than amides. hyphadiscovery.comAltered electronic properties and potentially different binding interactions. hyphadiscovery.com
Reversed Amide Reverses the direction of the N-H and C=O groups. u-tokyo.ac.jpCan probe the importance of hydrogen bond donor/acceptor directionality.

High-Throughput Synthesis and Library Generation Approaches Based on the this compound Scaffold

High-throughput synthesis (HTS) is a powerful tool for rapidly generating large libraries of analogs for screening. The this compound scaffold is well-suited for HTS approaches. The synthesis generally involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). nih.govglobalscientificjournal.com

A common synthetic route involves the reaction of 4-fluorobenzoyl chloride with a variety of substituted 3-aminobenzoic acids, or conversely, the reaction of 3-(chlorocarbonyl)benzoic acid with various substituted anilines. nih.gov These reactions can be performed in parallel formats, such as in multi-well plates, to efficiently generate a diverse library of compounds. Solid-phase synthesis techniques can also be employed, where one of the components is attached to a resin, facilitating purification and handling. google.com The resulting libraries can then be screened for biological activity to identify promising lead compounds for further optimization. The development of robust and efficient chemical strategies is crucial for creating diverse libraries of building blocks for HTS. rsc.org

Theoretical Structural Characterization and Conformational Analysis of Designed Analogs

Computational methods play a vital role in understanding the structural properties of designed analogs and predicting their biological activity. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed. mdpi.comrjptonline.org

Molecular docking simulations can predict the binding mode of analogs within the active site of a target protein, providing insights into key interactions and guiding further design efforts. rjptonline.org For example, docking studies can help to rationalize the observed activity of different analogs and predict which modifications are likely to be beneficial. dundee.ac.uk

In Vitro and in Silico Investigations into Biological Target Engagement and Molecular Mechanisms

Identification and Validation of Molecular Targets Interacting with 3-(4-Fluorobenzamido)benzoic Acid and its Analogs

The benzamide (B126) scaffold, particularly derivatives of benzamidobenzoic acid, has been the subject of numerous studies to identify and validate its molecular targets. These investigations have spanned enzyme inhibition assays, receptor binding studies, and advanced biophysical techniques to map interactions at a molecular level.

Research has shown that compounds structurally related to this compound are potent inhibitors of several enzymes, most notably soluble epoxide hydrolase (sEH). Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. nih.govsmolecule.com Analogs such as 4-benzamidobenzoic acid hydrazide derivatives have demonstrated considerable in-vitro sEH inhibitory activity. nih.gov In these molecules, the amide group acts as a primary pharmacophore. nih.gov The substitution pattern on the benzoic acid rings is crucial for activity; for instance, 4-Chloro-2-(4-fluorobenzamido)benzoic acid has been specifically studied for its sEH inhibition potential. smolecule.com

Beyond sEH, analogs of the core structure have been evaluated against other enzyme targets. Structure-activity relationship (SAR) studies on N-phenylanthranilates, which are isomeric to benzamido benzoic acids, identified inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). These studies revealed that positioning the carboxylic acid group at the meta-position of the benzoic acid ring conferred significant selectivity for AKR1C3 over the related AKR1C2 isoform. upenn.edu Furthermore, certain 3-benzoic acid derivatives have been identified as inhibitors of dihydrofolate reductase from M. tuberculosis (MtDHFR), indicating a potential application in antibacterial research. uef.fi

Table 1: Enzyme Inhibition by Analogs of this compound
Compound/Analog ClassEnzyme TargetKey FindingsReference
4-Benzamidobenzoic acid hydrazide derivativesSoluble Epoxide Hydrolase (sEH)Showed considerable in-vitro inhibitory activity. The butanoic acid analogues were generally more potent than the corresponding benzoic acid derivatives. nih.gov
4-Chloro-2-(4-fluorobenzamido)benzoic acidSoluble Epoxide Hydrolase (sEH)Studied as a potential sEH inhibitor. smolecule.com
N-phenylanthranilates (m-CO2H analogues)Aldo-Keto Reductase 1C3 (AKR1C3)A meta-carboxylic acid group conferred pronounced AKR1C3 selectivity. upenn.edu
Substituted 3-benzoic acid derivativesM. tuberculosis Dihydrofolate Reductase (MtDHFR)Active against MtDHFR with IC50 values ranging from 7 to 40 μM. uef.fi

The versatility of the benzamide and benzoic acid moieties extends to interactions with various receptor systems. While one study on a fluorobenzamide derivative, N-(2-diethylaminoethyl) 4-[18F]fluorobenzamide, concluded that sigma receptors were not involved in its specific cellular uptake mechanism, other research suggests that the broader structural class can interact with these receptors. nih.govucl.ac.be

More definitive interactions have been found with other receptor families. Analogs known as diazepinylbenzoic acids have been identified as antagonists of the Retinoid X Receptor (RXR), a key nuclear receptor. nih.gov These compounds were shown to inhibit the activation of RAR-RXR heterodimers. nih.gov Similarly, other benzoic acid-containing molecules, such as analogs of Bexarotene, have been evaluated as RXR agonists. mdpi.com

Perhaps one of the most significant findings is the activity of benzamide analogs as allosteric modulators. Specifically, 3-Cyano-5-fluoro-N-arylbenzamides have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This highlights the potential for this chemical class to fine-tune receptor activity without directly competing with the endogenous ligand. nih.gov

Table 2: Receptor Interactions of this compound Analogs
Compound/Analog ClassReceptor TargetType of InteractionReference
Diazepinylbenzoic acidsRetinoid X Receptor (RXR)Antagonist nih.gov
Bexarotene AnalogsRetinoid X Receptor (RXR)Agonist mdpi.com
3-Cyano-5-fluoro-N-arylbenzamidesMetabotropic Glutamate Receptor 5 (mGlu5)Negative Allosteric Modulator (NAM) nih.gov

To understand the precise nature of these interactions, researchers employ biochemical and biophysical assays coupled with in silico modeling. Molecular docking studies on 4-benzamidobenzoic acid hydrazide derivatives have mapped their binding within the catalytic pocket of soluble epoxide hydrolase. nih.gov These models show that the carbonyl oxygen of the amide can form hydrogen bonds with tyrosine residues, while the N-H moiety can act as a hydrogen bond donor to an aspartate residue within the active site. nih.gov

Techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF) are used to confirm binding and determine thermodynamic parameters. nih.gov For example, these methods have been used to characterize the binding of inhibitor fragments to protein targets like bromodomains, providing data on dissociation constants (Kd) and thermal shifts (ΔTm) upon ligand binding. nih.gov Computational tools can further generate 2D and 3D maps that visualize a comprehensive set of interactions, including hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between a ligand and a protein's binding pocket. nih.govgithub.com

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the mechanism of action requires a deeper dive into the kinetics of target interaction and the specific nature of the binding site engagement, distinguishing between direct competition with endogenous substrates (orthosteric binding) and modulation from a secondary site (allosteric modulation).

The potency of these compounds is quantified through kinetic characterization, typically by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). For sEH inhibitors, analogs have shown a wide range of potencies, with some novel quinazoline-based inhibitors achieving sub-micromolar IC50 values. arxiv.org For instance, the sEH inhibitor UM0152893 was identified with a pIC50 of 6.365, corresponding to an IC50 of approximately 0.4 µM. arxiv.org

In the case of mGlu5 NAMs, IC50 values have been reported in the nanomolar to low micromolar range, demonstrating high potency. nih.gov Similarly, substituted 3-benzoic acid derivatives acting as MtDHFR inhibitors have been characterized with IC50 values between 7 and 40 μM. uef.fi Kinetic analysis of the most potent of these, compound 4e, revealed an uncompetitive mechanism of inhibition, providing clues about its binding mode. uef.fi

Table 3: Binding Affinities and Kinetic Data for Selected Analogs
Analog ClassTargetParameterValue RangeReference
Quinazoline-based inhibitorssEHIC50~0.4 µM to 90 µM arxiv.org
3-Cyano-5-fluoro-N-arylbenzamidesmGlu5IC50Potent, with values in the nM to low µM range nih.gov
Substituted 3-benzoic acid derivativesMtDHFRIC507 µM - 40 µM uef.fi

A significant finding for the benzamide class of molecules is their propensity to act as allosteric modulators. Allosteric ligands bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. wikipedia.orgunc.edu This binding event induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand. wikipedia.orgunc.edu

The discovery of 3-Cyano-5-fluoro-N-arylbenzamides as mGlu5 NAMs is a prime example of this mechanism. nih.gov The ability of these compounds to achieve high potency and selectivity through an allosteric site is a common and advantageous feature of this class of modulators. nih.govrsc.org Further evidence for allosteric mechanisms comes from the study of MtDHFR inhibitors, where kinetic analysis pointed to an uncompetitive inhibition pattern. uef.fi This suggests that the inhibitor binds to the enzyme-substrate complex at a site separate from the substrate-binding pocket, which is characteristic of allosteric interaction. uef.fi The ability to convert a negative allosteric modulator into an allosteric agonist with minor structural changes, as seen with modulators of the Frizzled 4 receptor, further underscores the nuanced and powerful potential of targeting allosteric sites. core.ac.uk

Structure-Activity Relationship (SAR) Analysis Derived from In Vitro Biological Data

The biological activity of benzamide derivatives can be significantly influenced by the nature and position of substituents on both the benzoyl and the aminobenzoic acid rings. Studies on analogous compounds allow for the formulation of a hypothetical structure-activity relationship (SAR) for this compound.

Research on a series of 4-benzamidobenzoic acid hydrazide derivatives as inhibitors of soluble epoxide hydrolase (sEH) revealed that the nature of the substituent on the benzoyl ring plays a crucial role in their inhibitory activity. researchgate.netnih.gov In this series, which includes the isomeric 4-(4-fluorobenzamido)benzoic acid, the presence of a chloro substituent at the 4-position of the phenyl ring resulted in the most potent inhibition. nih.gov This suggests that electron-withdrawing groups at the para-position of the benzoyl ring may be favorable for activity against this particular target.

Similarly, a study on 2-benzamidobenzoic acids as inhibitors of PqsD, an enzyme involved in Pseudomonas aeruginosa quorum sensing, highlighted the importance of the substitution pattern. researchgate.net Structural modifications indicated that the carboxylic acid ortho to the amide and a 3'-sulfonamide are essential for binding. researchgate.net Although this substitution pattern differs from this compound, it underscores the sensitivity of the benzamide scaffold to positional changes of functional groups.

Furthermore, investigations into benzamidobenzoic acids as inhibitors of a kinetoplastid hexokinase 1 demonstrated the impact of modifications on the aminobenzoic acid moiety. nih.gov In these studies, replacement of a bromide at the C4-position with a phenyl ring led to a significant improvement in potency. nih.gov This indicates that the steric and electronic properties of substituents on the aminobenzoic acid ring are critical determinants of biological activity.

The following table summarizes the inhibitory activities of some 4-benzamidobenzoic acid derivatives against soluble epoxide hydrolase (sEH), illustrating the effect of substitution on the benzoyl ring.

CompoundSubstituent on Benzoyl Ring% Inhibition of sEH (at 1 nM)
2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid4-Chloro72%
2-(4-(4-fluorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid4-Fluoro(Not specified)
2-(4-(4-bromobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid4-Bromo(Not specified)
2-(4-(4-methylbenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid4-Methyl(Not specified)
2-(4-(4-methoxybenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid4-Methoxy(Not specified)

Data derived from studies on 4-benzamidobenzoic acid hydrazide derivatives as sEH inhibitors. nih.gov

In Vitro Selectivity and Specificity Profiling against Panels of Diverse Biological Targets

The selectivity and specificity of a compound against a panel of diverse biological targets are crucial for its development as a therapeutic agent. While a specific selectivity profile for this compound is not available, studies on related benzamide derivatives provide a framework for how such a profile could be determined and what might be expected.

For instance, a series of sulfamoyl benzamide derivatives were evaluated for their inhibitory activity against human nucleoside-triphosphate diphosphohydrolases (h-NTPDases). nih.gov This study revealed that specific substitution patterns conferred selectivity for different isoforms of the enzyme. For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a selective inhibitor of h-NTPDase8. nih.gov This highlights that even minor structural modifications can significantly alter the selectivity profile of a benzamide scaffold.

In another study, novel benzamide derivatives were designed as histone deacetylase (HDAC) inhibitors. nih.gov The synthesized compounds showed selective antiproliferative activity against cancer cells over normal cells, with the selectivity being more pronounced for the more active inhibitors. nih.gov Target prediction analyses confirmed HDAC enzymes as the primary target for these compounds. nih.gov

Furthermore, the selectivity of benzamide analogs has been explored for neuronal nicotinic receptors (nAChRs). A study on 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide demonstrated a preference for the human α4β2 nAChR subtype over the α3β4 subtype. nih.gov

The following table presents the selectivity profile of representative sulfamoyl-benzamide derivatives against different h-NTPDase isoforms.

Compoundh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid>100>100>1000.28 ± 0.07
Compound 3f >1000.27 ± 0.08>100>100
Compound 3j >1000.29 ± 0.07>100>100
Compound 4d >1000.13 ± 0.01>100>100
Compound 3i 2.88 ± 0.13>1000.72 ± 0.11>100

Data from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. The exact structures for compounds 3f, 3j, 4d, and 3i are detailed in the source publication. nih.gov

This type of profiling, if conducted for this compound, would be essential to identify its primary biological target(s) and to assess its potential for off-target effects. The presence of the fluorine atom and the specific arrangement of the amide and carboxylic acid groups would likely lead to a unique selectivity and specificity profile.

Computational Scrutiny of this compound: A Molecular Modeling Perspective

Advanced computational chemistry techniques are providing unprecedented insights into the molecular behavior of this compound and its analogs. These in silico methods, encompassing both ligand-based and structure-based drug design, are pivotal in predicting biological activity, understanding macromolecular interactions, and guiding the development of novel therapeutic agents.

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(4-Fluorobenzamido)benzoic acid?

The synthesis typically involves coupling 4-fluorobenzoyl chloride with 3-aminobenzoic acid under basic conditions. Amide bond formation can be achieved using carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous solvents like DCM or DMF. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorobenzamido group (e.g., aromatic proton splitting patterns and fluorine coupling).
  • LC-MS : Validates molecular weight and purity; electrospray ionization (ESI) is preferred for detecting polar functional groups .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL .

Basic: What are the primary research applications of this compound?

It serves as:

  • A building block in medicinal chemistry for designing enzyme inhibitors (e.g., targeting proteases or kinases).
  • A fluorescent probe precursor due to its aromatic fluorophore .

Advanced: How can experimental design address contradictions in solubility data for this compound?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) may arise from polymorphic forms or protonation states. Advanced approaches include:

  • pH-Dependent Solubility Studies : Use potentiometric titrations to assess ionization constants.
  • Thermodynamic Analysis : Compare Gibbs free energy changes across solvents using calorimetry .

Advanced: What strategies optimize HPLC conditions for quantifying trace impurities in synthesized batches?

  • Column Selection : Use C18 columns with 3-µm particle size for high resolution.
  • Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile enhances peak symmetry.
  • Detection : UV at 254 nm for benzoic acid derivatives; cross-validate with LC-MS for low-abundance impurities .

Advanced: How do crystallographic data resolve structural ambiguities caused by disorder in the fluorobenzamido group?

  • Twinning Refinement : Apply SHELXL’s TWIN and BASF commands to model disordered regions.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions to distinguish static vs. dynamic disorder .

Advanced: What mechanistic insights guide the study of its biological activity?

  • In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or EGFR).
  • Enzymatic Assays : Measure IC50_{50} values under varying pH and temperature conditions to assess stability-activity relationships .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be troubleshooted?

  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening.
  • Isotopic Labeling : 19^{19}F NMR decouples fluorine-proton interactions to simplify spectra .

Basic: What are its key physicochemical properties relevant to formulation?

  • LogP : ~2.1 (predicts moderate lipophilicity).
  • pKa : Carboxylic acid group ~4.2; amide proton ~-1 (requires pH-adjusted solubility studies) .

Advanced: How do substituent effects influence its reactivity in nucleophilic aromatic substitution?

The electron-withdrawing fluorine and amide groups activate the benzene ring for substitutions at meta/para positions. Kinetic studies using 18^{18}F-labeled analogs can track regioselectivity in reactions .

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